3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure includes a piperazine ring, a fluorophenyl group, and a pyrimidoindole core, making it a unique and potentially valuable molecule for various scientific applications.
Preparation Methods
The synthesis of 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves several steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method leads to the formation of protected piperazines in high yields (81-91%).
Aza-Michael addition: This step includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions to form the desired piperazine derivatives.
Chemical Reactions Analysis
3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The piperazine ring and fluorophenyl group contribute to its overall activity by enhancing its binding properties and stability.
Comparison with Similar Compounds
Similar compounds include other indole derivatives and piperazine-containing molecules. Some examples are:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
4-(2-fluorophenyl)piperazine: A compound with similar structural features but different biological properties.
The uniqueness of 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one lies in its combination of the indole nucleus, piperazine ring, and fluorophenyl group, which together contribute to its distinct chemical and biological properties.
Biological Activity
The compound 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activities, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrimidoindole core structure with a piperazine substituent that enhances its pharmacological properties. The presence of the fluorophenyl group is noteworthy for its influence on the compound's biological activity.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit various biological activities, particularly in the realms of neuropharmacology and oncology. Below are key findings related to its biological activity:
- Antidepressant Activity : The piperazine moiety is often associated with antidepressant effects. Studies have shown that derivatives containing piperazine can modulate neurotransmitter levels, particularly serotonin and dopamine, which are crucial for mood regulation .
- Antitumor Effects : Preliminary studies suggest that the compound may possess cytotoxic properties against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in tumor cells, potentially through the modulation of signaling pathways related to cell survival and death .
- Antimicrobial Properties : Similar compounds have demonstrated activity against bacterial and fungal pathogens. The structural components may enhance membrane permeability or inhibit essential enzymatic functions in microbes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key observations include:
- Piperazine Substituents : Variations in the piperazine ring can significantly affect binding affinity to biological targets and overall activity.
Compound Variation | Biological Activity | Notes |
---|---|---|
Piperazine with different alkyl groups | Enhanced antidepressant effects | Modulates serotonin receptor binding |
Fluorinated phenyl groups | Increased potency against cancer cells | Improves lipophilicity and membrane penetration |
Case Study 1: Neuropharmacological Effects
In a study evaluating the neuropharmacological profile of similar piperazine derivatives, it was found that compounds with a fluorinated phenyl group exhibited increased serotonin reuptake inhibition compared to their non-fluorinated counterparts. This suggests that the fluorine atom may play a critical role in enhancing antidepressant efficacy .
Case Study 2: Antitumor Activity
A recent investigation into the cytotoxic effects of pyrimidoindole derivatives revealed that this compound showed significant activity against breast cancer cell lines with an IC50 value in the low micromolar range. The study concluded that this compound induces apoptosis through mitochondrial pathways .
Properties
IUPAC Name |
3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-15-6-7-18-16(12-15)21-22(26-18)23(31)29(14-25-21)13-20(30)28-10-8-27(9-11-28)19-5-3-2-4-17(19)24/h2-7,12,14,26H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXVYRDAFDEKLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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